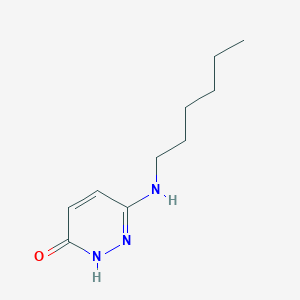

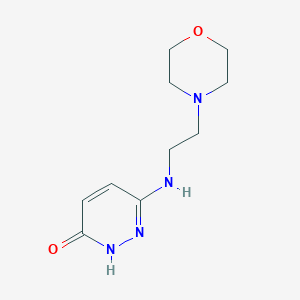

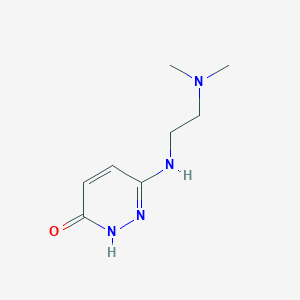

6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol

説明

Synthesis Analysis

The synthesis of pyridazinone derivatives, which include “6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol”, often involves reactions of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of “6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol” is based on a pyridazinone ring, which is a six-membered ring with two adjacent nitrogen atoms and an oxygen atom . This structure is a versatile pharmacophore in medicinal chemistry due to its diverse pharmacological activities and the ease of functionalization at various ring positions .Chemical Reactions Analysis

Pyridazinone derivatives, including “6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol”, can undergo a variety of chemical reactions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Additionally, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines .科学的研究の応用

Herbicide Action and Plant Biology

A study explored the herbicidal action of pyridazinone derivatives, highlighting their impact on photosynthesis and chloroplast development in barley. A specific compound, 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, was noted for its resistance to metabolic detoxication in plants and its dual mode of action, which includes interference with chloroplast development similar to that of 3-amino-s-triazole (amitrole) but significantly more effective. This suggests a potential agricultural application in controlling weed growth while minimizing impacts on crops (Hilton et al., 1969).

Organic Synthesis

Research has been conducted on the synthesis of 3-heteroarylindoles utilizing alkyl 3-dimethylamino-2-(indol-3-yl)propenoates, leading to the formation of meridianine analogues and other condensed indolyl derivatives. This demonstrates the compound's role in facilitating the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Jakše et al., 2004).

Potential Biomedical Applications

A study on the synthesis of 6-aryl-5-amino-3(2H)-pyridazinones investigated their potential as platelet aggregation inhibitors. This suggests that derivatives of "6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol" could have biomedical applications, particularly in the development of new therapeutic agents for cardiovascular diseases (Estevez et al., 1998).

Antioxidant Activity

The synthesis and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives were explored, showcasing the compound's utility in creating antioxidants. This opens avenues for its use in developing compounds to mitigate oxidative stress, which is implicated in various diseases (Zaki et al., 2017).

特性

IUPAC Name |

3-[2-(dimethylamino)ethylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-12(2)6-5-9-7-3-4-8(13)11-10-7/h3-4H,5-6H2,1-2H3,(H,9,10)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCNQNKXQXCQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。